molecular formula C5H11Cl2N B033745 2,5-Dichloropentylamine CAS No. 108766-06-9

2,5-Dichloropentylamine

Cat. No. B033745
M. Wt: 156.05 g/mol
InChI Key: KFAUCDBUVPJWSB-UHFFFAOYSA-N
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Description

2,5-Dichloropentylamine is a chemical compound with the molecular formula C5H11Cl2N . It is also known as 2,5-Dichloroamylamine Hydrochloride . The compound is white to almost white in color and appears as a powder or crystal .


Molecular Structure Analysis

The linear formula of 2,5-Dichloropentylamine is Cl(CH2)3CH(Cl)CH2NH2 . The InChI Key is ATGSLQBVSZNJMT-UHFFFAOYSA-N . The compound has a molecular weight of 192.51 g/mol .


Physical And Chemical Properties Analysis

2,5-Dichloropentylamine has a boiling point of 214 °C and a density of 1.131 . It is insoluble in water . The compound is also noted to have a flash point of 83 °C .

Scientific Research Applications

  • Pharmacology and Biochemistry:

    • It is found that 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride can block peripheral dopamine effects and potentiate apomorphine-induced stereotypy (Jarboe et al., 1978).
    • 2C-P, a hallucinogenic designer drug related to this compound, has detectable metabolites in urine, which can be used for proving intake in clinical or forensic cases (Wink et al., 2014).
    • Cytotoxic alkylating agents such as methyl-di-2-chloroethylamine and tri-2-chloroethylamine, which may relate to this compound's structure, show potential for cancer chemotherapy (Ross, 1953).
  • Environmental Science:

    • 2,4-D herbicide, structurally similar to 2,5-Dichloropentylamine, induces oxidative stress and metabolic changes in Escherichia coli, with reversible effects when supplemented with polyamines (Bhat et al., 2015).
    • Foliar application of 2,4-dichlorophenoxyacetic acid in crops like wheat and potatoes results in the formation of base-labile 2,4-D conjugates, with different outcomes based on the application method (Hamburg et al., 2001).
  • Agricultural Chemistry:

    • Genotoxic effects of substituted phenoxyacetic acids like 2,4-dichlorophenoxyacetic acid, which is structurally related, have been studied, indicating cytotoxic and mutagenic impacts (Venkov et al., 2000).
  • Chemical Synthesis and Analysis:

    • The synthesis of 2,5-Dichloro-4-aminophenol, closely related to 2,5-Dichloropentylamine, offers insights into methods for producing similar compounds under mild conditions and with high yield (Xiao-l, 2015).
    • Regioselective 2-Amination of polychloropyrimidines, employing methods that could be applicable to compounds like 2,5-Dichloropentylamine, is a key area of research in organic chemistry (Smith & Buchwald, 2016).

Safety And Hazards

2,5-Dichloropentylamine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

2,5-dichloropentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl2N/c6-3-1-2-5(7)4-8/h5H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAUCDBUVPJWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CN)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloropentylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
OM Friedman, AM Seligman - Journal of the American Chemical …, 1954 - ACS Publications
Cl 1 I IX X Structures VIII and IX are suggested for the mono- and diiodo derivatives, respectively, on the basis that primaryalkyl halides are known to undergodisplacement more readily …
Number of citations: 26 pubs.acs.org
L Fuks, E Anuszewska, H Kruszewska… - Transition Metal …, 2010 - Springer
Platinum(II) complexes with 1-(2-oxolanylmethyl)-2-thiourea, 1-(2-thiolanylmethyl)-2-thiourea and 1-(2-selenolanylmethyl)-2-thiourea were synthesized in order to compare their …
Number of citations: 15 link.springer.com
T Niemi, JE Perea‐Buceta, I Fernandez… - … A European Journal, 2014 - Wiley Online Library
The reaction of β‐ and γ‐haloamines with carbon dioxide to give pharmaceutically relevant 2‐oxazolidinones and 1,3‐dioxazin‐2‐ones, was found to proceed efficiently in the presence …
HB Jeon - 2000 - search.proquest.com
The copper-containing 2, 4, 5-trihydroxyphenylalanine quinone (TPQ)-dependent amine oxidases constitute an important class of enzymes, with incompletely defined roles in humans. …
Number of citations: 3 search.proquest.com
VY Vvedensky, BV Rogovoy, AS Kiselyov… - Tetrahedron letters, 2005 - Elsevier
We have developed a robust solid-phase approach to cyclic guanidines based on the Staudinger protocol. The synthetic sequence involves the reaction of the immobilized aza-Wittig …
Number of citations: 5 www.sciencedirect.com
T Niemi - 2018 - Helsingin yliopisto
Number of citations: 2

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